Potassium glycinate is a potassium salt of glycine, an amino acid. Its chemical formula is , and it appears as a white crystalline solid that is soluble in water. This compound is particularly notable for its zwitterionic nature, which means it has both positive and negative charges within the same molecule, allowing it to participate in various
These reactions are crucial for applications in carbon capture technologies, where potassium glycinate solutions are evaluated for their efficiency in absorbing carbon dioxide from gas streams .
The synthesis of potassium glycinate generally involves neutralizing glycine with potassium hydroxide or potassium carbonate:
This method yields potassium glycinate along with water as a byproduct. The resulting solution can be concentrated through evaporation to obtain solid potassium glycinate .
Research on interaction studies involving potassium glycinate primarily focuses on its behavior in aqueous solutions during carbon dioxide absorption. Studies have shown that the kinetics of carbon dioxide absorption are influenced by factors such as temperature, concentration of the solution, and the presence of other ions . The zwitterionic nature allows it to effectively interact with carbon dioxide, making it a subject of interest for sustainable environmental practices.
Potassium glycinate shares similarities with other amino acid salts but has unique properties that distinguish it:
Potassium glycinate's unique combination of potassium ions and glycine makes it particularly effective for applications requiring both nutrient supplementation and chemical reactivity, especially in environmental chemistry contexts focused on carbon capture technologies.
The research history of potassium glycinate is intertwined with the broader history of amino acids and their derivatives. Glycine, the simplest amino acid and a key component of potassium glycinate, was among the first amino acids discovered, being isolated in 1806 by French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet. However, the development of metal-amino acid complexes, including potassium glycinate, emerged much later as coordination chemistry advanced.
The systematic investigation of potassium glycinate gained momentum in the latter half of the 20th century as researchers began exploring its potential applications in nutrition, pharmaceuticals, and later in environmental technologies. The compound's CAS number (15743-44-9) and EINECS number (239-837-3) were established, providing standardized identification for this increasingly important chemical entity.
Contemporary research involving potassium glycinate spans multiple disciplines, with significant work concentrated in two primary areas: nutritional supplementation and carbon dioxide capture technologies.
In nutritional science, potassium glycinate has emerged as a valuable form of potassium supplementation due to its high bioavailability and reduced gastrointestinal side effects compared to other potassium salts. Results from bioavailability studies have demonstrated that potassium from various sources, including chelated forms like potassium glycinate, can be highly bioavailable, with absorption efficiency exceeding 94% in controlled studies.
In environmental engineering, particularly in carbon capture research, potassium glycinate has gained attention as a promising "green solvent" for direct air capture (DAC) of carbon dioxide. Recent research has demonstrated that potassium glycinate offers significant advantages over traditional carbon capture solvents, including lower regeneration energy requirements—approximately 73% less than conventional monoethanolamine (MEA) systems.
Potassium glycinate exemplifies how a single compound can bridge multiple scientific disciplines. In chemistry, it serves as a model compound for studying metal-amino acid complexes and reaction kinetics. In pharmaceutical sciences, its properties make it valuable for developing digestive-friendly medications and supplements. In environmental engineering, its CO2 absorption capabilities position it as a key component in carbon capture technologies.
The nutritional and biomedical applications of potassium glycinate intersect with fields such as cardiology, nephrology, and sports medicine, where potassium supplementation plays critical roles in maintaining electrolyte balance, supporting muscle function, and regulating blood pressure. Meanwhile, its applications in carbon capture connect chemistry with environmental science, chemical engineering, and climate change mitigation efforts.
This interdisciplinary nature highlights the increasingly collaborative character of modern scientific inquiry, where boundaries between traditional disciplines continue to blur in pursuit of solutions to complex problems.
Potassium glycinate has emerged as a promising amino acid salt for direct air capture (DAC) applications, offering significant advantages over traditional carbon dioxide capture methods [1] [2] [3]. The compound demonstrates exceptional performance in capturing carbon dioxide from atmospheric air, with research showing that 1 molar aqueous solutions of potassium glycinate can achieve maximum loading capacities of 0.80 mol CO2/mol amino acid after 24 hours of air exposure [1].
The effectiveness of potassium glycinate in direct air capture systems has been extensively documented through bench-scale experiments using household air humidifiers as air-liquid contactors [1]. The carbon dioxide loading process reveals that the dominant form of absorbed CO2 in potassium glycinate solutions is bicarbonate, representing 69% of the total absorbed CO2 [1]. This preferential formation of bicarbonate over carbamate species is crucial for the overall efficiency of the capture process.
Research conducted at Oak Ridge National Laboratory demonstrates that potassium glycinate solutions maintain consistent performance across multiple absorption-regeneration cycles [1]. The compound's stability under repeated cycling conditions makes it particularly attractive for industrial DAC applications, where thousands of cycles are expected over the operational lifetime of the system.
Two primary regeneration methods have been investigated for potassium glycinate-based DAC systems. The first involves crystallization with meta-benzene-bis(iminoguanidine) (m-BBIG) at room temperature, which removes 0.33 ± 0.04 mol CO2/mol amino acid from the loaded solution [1]. This method offers the advantage of avoiding thermal stress on the amino acid sorbent, thereby minimizing degradation and extending operational life.
The second regeneration approach utilizes conventional heating through reflux boiling. This method demonstrates superior performance, achieving 0.64 ± 0.12 mol CO2/mol amino acid removal after 6 hours of refluxing [1]. The thermal regeneration approach provides higher working capacities and simplified process handling, though it requires direct heating of the amino acid solution.
Regeneration Method | CO2 Removal (mol/mol) | Time Required | Temperature |
---|---|---|---|
m-BBIG crystallization | 0.33 ± 0.04 | 3 hours | Room temperature |
Reflux heating (1 hour) | 0.30 ± 0.08 | 1 hour | 100°C |
Reflux heating (6 hours) | 0.64 ± 0.12 | 6 hours | 100°C |
Potassium glycinate has been extensively studied for post-combustion CO2 capture applications, particularly for removing carbon dioxide from flue gas streams [4] [5] [6] [7]. The compound's effectiveness in this application stems from its rapid reaction kinetics with CO2 and its ability to operate efficiently under the conditions typically found in industrial flue gas systems.
The reaction between potassium glycinate and CO2 follows the zwitterion mechanism, which is characteristic of amino acid salts [8] [9]. This mechanism involves the initial formation of a zwitterionic intermediate through the reaction of CO2 with the amino acid anion, followed by deprotonation to form the stable carbamate species [8]. The forward second-order reaction rate constant (k2) for potassium glycinate is significantly higher than for alkanolamines of similar basicity, indicating superior kinetic performance [8].
Research has shown that the partial reaction order in potassium glycinate changes from 1.0 at low concentrations to approximately 1.5 at high concentrations (up to 3,000 mol·m⁻³) [8]. This concentration-dependent behavior is unique among amino acid salts and differs from the behavior observed in primary alkanolamines.
Studies comparing potassium glycinate with monoethanolamine (MEA) in post-combustion capture applications demonstrate that potassium glycinate exhibits CO2 absorption curves very similar to MEA, indicating its potential as a direct replacement for conventional amine solvents [5]. Both solvents achieve a CO2 loading capacity of 0.8 mol CO2/mol amine when treating gas containing 10 mol% CO2 and 90 mol% N2 [5].
The pH behavior during CO2 absorption shows that potassium glycinate solutions experience a 2-3 unit pH drop during the absorption process, similar to MEA solutions [5]. However, potassium glycinate demonstrates a lower temperature increase during absorption compared to MEA, indicating a lower heat of absorption/desorption, which translates to reduced energy requirements for regeneration [5].
Post-combustion capture pilot plant studies with aqueous potassium glycinate have been conducted to evaluate the solvent's suitability for industrial applications [7]. These studies represent the first scientific investigation of potassium glycinate in pilot-scale PCC systems, providing valuable data on operational parameters and performance characteristics under realistic conditions.
The pilot plant results confirm that potassium glycinate can effectively capture CO2 from simulated flue gas streams while maintaining stable operation over extended periods [7]. The compound's low volatility and resistance to thermal degradation make it particularly attractive for continuous industrial operation.
Potassium glycinate has been investigated for natural gas processing applications, particularly in the context of acid gas removal and gas sweetening processes [10] [11] [12]. While direct applications of potassium glycinate in natural gas processing are limited, the compound has been studied in combination with other solvents to enhance CO2 removal efficiency.
Research has explored the use of potassium glycinate as a promoter in potassium carbonate-based natural gas sweetening processes [11] [12]. In these systems, glycine acts as a promoter to enhance the kinetics of CO2 absorption by potassium carbonate solutions. The promoted system demonstrates improved CO2 removal efficiency compared to standalone potassium carbonate solutions.
Studies using promoted potassium carbonate with glycine (PCGLY) in natural gas treatment processes show that the addition of glycine significantly enhances the reaction kinetics between CO2 and the carbonate solution [11]. This enhancement is particularly important for natural gas processing applications where rapid CO2 removal is essential for meeting pipeline specifications.
Comprehensive simulation studies have been conducted to compare equilibrium-based and rate-based modeling approaches for CO2 removal using promoted potassium carbonate with glycine [11]. The results demonstrate that equilibrium-based models can satisfactorily predict CO2 removal performance with error deviations of less than 5%, facilitating the development of dynamic control strategies for natural gas processing applications.
The modeling studies provide important insights into the mass transfer characteristics and reaction kinetics of the promoted system, enabling optimization of process parameters for industrial-scale natural gas treatment facilities [11].
Recent research has revealed that carbamate formation can occur in the absence of CO2 when small amounts of amino acids like glycine are added to potassium carbonate solutions [13]. This discovery provides new understanding of the mechanism by which amino acids enhance CO2 absorption kinetics in carbonate-based systems.
The mechanism involves the hydrolysis of carbonate to form bicarbonate and hydroxide, followed by the reaction of deprotonated amino acid with bicarbonate to form carbamate [13]. This pre-formation of carbamate species creates a more reactive system that can rapidly absorb CO2 when it becomes available.
Potassium glycinate has shown exceptional performance in membrane contactor systems for CO2 separation, offering significant advantages over conventional absorption processes [14] [15] [16] [17]. Membrane contactors provide enhanced mass transfer characteristics and allow for more precise control of the gas-liquid interface, making them particularly suitable for amino acid salt solutions.
Research using hollow fiber membrane contactors (HFMC) with potassium glycinate demonstrates that the compound can achieve 83% CO2 capture from atmospheric air with 55% regeneration in a single membrane contactor pass [15]. These results were obtained using a 20-90°C absorption-desorption cycle, which is significantly lower than the temperatures required for conventional amine-based systems.
The integration of potassium glycinate with HFMC technology has been modeled using Aspen Custom Modeler®, incorporating experimentally obtained equilibrium and kinetic data [15]. The full-scale simulations show that potassium glycinate maintains comparable working capacities and liquid mass transfer coefficients to those reported for monoethanolamine (MEA), while outperforming MEA in terms of regeneration temperature requirements.
Studies have investigated the compatibility of potassium glycinate with various membrane materials, including polyvinylidene fluoride (PVDF) and polypropylene membranes [16] [17] [18]. The results demonstrate that potassium glycinate performs better than MEA and DEA in PVDF hollow fiber membrane contactors, with enhanced mass transfer rates and improved CO2 separation efficiency.
Two-dimensional mathematical models have been developed and validated against experimental data for potassium glycinate absorption in membrane contactors [17]. The models show excellent agreement with experimental results, confirming the accuracy of the theoretical framework for predicting membrane contactor performance with amino acid salt solutions.
Advanced membrane contactor configurations have been developed to achieve simultaneous absorption and stripping of CO2 with potassium glycinate solutions [14] [19]. This approach allows for continuous solvent regeneration associated with the absorption step, potentially reducing overall energy requirements and simplifying process design.
The simultaneous absorption/stripping process has been modeled using 2D mathematical models that consider both radial and axial diffusion effects [14]. The modeling results show that the percent removal of CO2 is directly proportional to CO2 loading and solvent stripping temperature, providing important design parameters for industrial-scale systems.
Membrane Type | CO2 Separation | Operating Temperature | Performance Advantage |
---|---|---|---|
Polypropylene | 83% capture | 20-90°C | Low regeneration temp |
PVDF Hollow Fiber | Superior to MEA/DEA | Ambient to 70°C | Enhanced mass transfer |
Thin-Film Composite | 2x CO2 permeance | 20-60°C | Facilitated transport |
Hollow fiber membrane technology represents one of the most promising applications for potassium glycinate in CO2 capture systems [15] [16] [17] [20]. The unique properties of amino acid salts, combined with the enhanced mass transfer characteristics of hollow fiber configurations, create synergistic effects that improve overall system performance.
Research has demonstrated the successful incorporation of potassium glycinate into thin-film composite (TFC) hollow fiber membranes as a mobile carrier for facilitated CO2 transport [20]. When embedded within a polyvinyl alcohol (PVA) matrix, potassium glycinate significantly increases CO2 permeance with minimal impact on CO2/N2 selectivity.
The addition of 40% potassium glycinate to the PVA matrix results in CO2 permeance increases from 399 to 791 GPU (Gas Permeation Units), representing nearly a doubling of CO2 permeance [20]. This enhancement is attributed to the facilitated transport mechanism, where potassium glycinate acts as a mobile carrier that selectively transports CO2 across the membrane.
Hollow fiber membranes containing potassium glycinate demonstrate excellent long-term stability, with both CO2 permeance and CO2/N2 selectivity remaining virtually unchanged during 20-hour continuous operation tests [20]. The membranes also maintain their performance characteristics after two-week shutdown periods, indicating robust operational stability.
The stability of potassium glycinate-containing membranes is particularly important for industrial applications, where consistent performance over extended periods is crucial for economic viability [20]. The amino acid salt's resistance to thermal and oxidative degradation contributes to the overall durability of the membrane system.
Advanced computational fluid dynamics (CFD) modeling has been employed to optimize hollow fiber membrane contactor designs for potassium glycinate applications [21]. Two-dimensional simulation approaches have been developed that accurately predict CO2 separation performance with average deviations of approximately 3% from experimental values.
The modeling studies evaluate multiple amino acid salts simultaneously, including potassium glycinate, potassium lysinate, potassium sarcosinate, and potassium threonate [21]. The computational framework provides valuable insights into the mass transfer mechanisms and allows for optimization of membrane contactor geometry and operating conditions.
Research has also focused on modeling the effect of CO2 loading on potassium glycinate performance in membrane contactors [16]. Both 1D and 1D-2D models have been developed to predict absorption behavior under industrially relevant conditions, characterized by CO2-loaded absorbent entering the contactor and high degrees of reactant conversion.
Recent computational studies have investigated the impact of micropore wetting on CO2 absorption performance in hollow fiber membrane contactors using potassium glycinate [22]. These studies provide important insights into the physical phenomena that affect mass transfer at the membrane-solution interface.
The research demonstrates that pore wetting characteristics significantly influence overall system performance, with implications for membrane design and operating conditions [22]. Understanding these effects is crucial for optimizing membrane contactor performance and predicting long-term operational behavior.